molecular formula C10H14N2O2 B3336481 3-(3-Methoxyphenyl)-1,1-dimethylurea CAS No. 28170-54-9

3-(3-Methoxyphenyl)-1,1-dimethylurea

Cat. No.: B3336481
CAS No.: 28170-54-9
M. Wt: 194.23 g/mol
InChI Key: BGDUKFUILQWOAE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,1-dimethylurea is an organic compound with a unique structure that includes a methoxyphenyl group attached to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,1-dimethylurea typically involves the reaction of 3-methoxyaniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, or substituted derivatives of this compound, which can have distinct properties and applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can facilitate binding to hydrophobic pockets, while the dimethylurea moiety can form hydrogen bonds with active site residues. This dual interaction can inhibit the activity of target enzymes or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1,1-dimethylurea
  • 3-(3-Hydroxyphenyl)-1,1-dimethylurea
  • 3-(3-Methoxyphenyl)-1,1-diethylurea

Uniqueness

3-(3-Methoxyphenyl)-1,1-dimethylurea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDUKFUILQWOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182444
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28170-54-9
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(m-methoxyphenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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